BOC-L-Alanine benzyl ester
CAS No.: 51814-54-1
Cat. No.: VC21540823
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 51814-54-1 |
---|---|
Molecular Formula | C15H21NO4 |
Molecular Weight | 279.33 g/mol |
IUPAC Name | benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Standard InChI | InChI=1S/C15H21NO4/c1-11(16-14(18)20-15(2,3)4)13(17)19-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,18)/t11-/m0/s1 |
Standard InChI Key | KZNCFIIFMFCSHL-NSHDSACASA-N |
Isomeric SMILES | C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
SMILES | CC(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Chemical Structure and Properties
Structural Composition
BOC-L-Alanine benzyl ester features a central alanine amino acid with two key protecting groups: a tert-butoxycarbonyl (BOC) group at the amino terminus and a benzyl ester at the carboxyl terminus. The compound maintains the stereochemistry of L-alanine with an (S) configuration at the alpha carbon. The molecular formula is C15H21NO4, reflecting the combination of the alanine core with the two protective groups . The structure incorporates an amide bond formed between the BOC group and the amino group of alanine, while the carboxyl group forms an ester linkage with benzyl alcohol .
Physical and Chemical Properties
BOC-L-Alanine benzyl ester possesses distinct physical and chemical properties that make it suitable for various applications. The compound has a molecular weight of 279.33 g/mol and appears as a crystalline solid at room temperature . Its relatively high molecular weight compared to unprotected alanine (89.09 g/mol) reflects the addition of the protective groups. The compound shows moderate lipophilicity with an XLogP3-AA value of 2.7, indicating better solubility in organic solvents than in water .
Table 1: Key Physical and Chemical Properties of BOC-L-Alanine Benzyl Ester
Property | Value |
---|---|
Molecular Weight | 279.33 g/mol |
Molecular Formula | C15H21NO4 |
Exact Mass | 279.14705815 Da |
XLogP3-AA | 2.7 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 7 |
The presence of one hydrogen bond donor (the NH group) and four hydrogen bond acceptors (carbonyl and oxygen atoms) contributes to the compound's ability to participate in hydrogen bonding interactions, which is important for its role in peptide synthesis and protein chemistry . The compound also features seven rotatable bonds, providing conformational flexibility that can influence its reactivity and binding properties .
Nomenclature and Identifiers
Standard Names and IUPAC Nomenclature
BOC-L-Alanine benzyl ester is known by several systematic names that reflect its chemical structure. The IUPAC name is benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, which fully describes the stereochemistry and chemical components of the molecule . Alternative IUPAC names include (S)-Benzyl 2-((tert-butoxycarbonyl)amino)propanoate and benzyl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate . In peptide chemistry, the more concise name N-tert-butoxycarbonyl-L-alanine benzyl ester is frequently used to clearly indicate the protected amino acid structure .
Registry Numbers and Database Identifiers
Various identification systems are used to uniquely identify BOC-L-Alanine benzyl ester in chemical databases and literature. The Chemical Abstracts Service (CAS) registry number for this compound is 51814-54-1, providing a unique identifier used in chemical literature and regulatory contexts . Additional database identifiers include the PubChem CID (10972741), DSSTox Substance ID (DTXSID00450288), and InChIKey (KZNCFIIFMFCSHL-NSHDSACASA-N), which facilitate cross-referencing across chemical databases .
Common Abbreviations in Scientific Literature
In scientific literature and laboratory settings, several abbreviated forms are commonly used to refer to this compound. These include Boc-Ala-OBzl, Boc-Ala-OBn, and Boc-L-Ala-OBzl . These abbreviations follow the conventional peptide chemistry nomenclature, where "Boc" represents the tert-butoxycarbonyl protecting group, "Ala" stands for alanine, and "OBzl" or "OBn" indicates the benzyl ester protecting group on the carboxyl terminus .
Synthesis Methods
Synthesis of the Benzyl Ester Precursor
The synthesis of L-alanine benzyl ester, a precursor to BOC-L-Alanine benzyl ester, involves the reaction of L-alanine with benzyl alcohol in the presence of an acid catalyst. According to source , L-alanine benzyl ester can be prepared from its p-toluenesulfonic acid salt through a phase-transfer reaction. The procedure involves treating the salt with triethylamine in a water-toluene biphasic system at 5°C for 2.5 hours, achieving a 92% yield . The reaction can be represented as follows:
L-alanine p-toluenesulfonic acid salt + triethylamine → L-alanine benzyl ester + p-toluenesulfonic acid triethylammonium salt
The L-alanine benzyl ester obtained from this process can then be protected with a BOC group to yield BOC-L-Alanine benzyl ester.
Applications in Research and Industry
Role in Peptide Synthesis
BOC-L-Alanine benzyl ester serves as a valuable building block in peptide synthesis, particularly in solid-phase and solution-phase methodologies. The BOC group protects the amino terminus, preventing unwanted reactions during peptide coupling, while the benzyl ester protects the carboxyl terminus . This dual protection strategy allows for selective deprotection and directional peptide chain extension, critical for controlling the sequence of amino acid addition in peptide synthesis.
Advantages of Benzyl Ester Protection
The benzyl ester group in BOC-L-Alanine benzyl ester offers several advantages in chemical synthesis and enzymatic reactions. Research indicates that the benzyl ester group enhances substrate affinity and broadens substrate specificity when used with enzyme catalysts in chemoenzymatic polymerization . Studies have shown that alanine benzyl esters demonstrate higher polymerization efficiency compared to methyl, ethyl, or tert-butyl esters when used with papain as a catalyst . The higher reactivity of alanine benzyl ester monomers leads to greater yields and longer polymer chains, with the potential to achieve more than 30 repetition units at higher concentrations .
Comparative Reactivity
The benzyl ester of alanine exhibits superior performance in enzymatic reactions compared to other ester derivatives. Experimental data indicate that when using 1 U/mL of papain enzyme, hydrolysis products were substantially lower for alanine benzyl ester (11 ± 4%) compared to alanine methyl ester (40 ± 6%) and alanine ethyl ester (20 ± 2%) . This enhanced stability against hydrolysis makes the benzyl ester particularly valuable in applications requiring extended reaction times or harsh conditions.
Table 2: Comparative Hydrolysis Products of Different Alanine Esters with Papain Enzyme
Alanine Ester Type | Hydrolysis Products (%) |
---|---|
Alanine Methyl Ester | 40 ± 6% |
Alanine Ethyl Ester | 20 ± 2% |
Alanine Benzyl Ester | 11 ± 4% |
Structural Characterization and Analysis
Spectroscopic Properties
BOC-L-Alanine benzyl ester can be characterized using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound. In 1H NMR analysis of polyalanine benzyl ester, characteristic signals include the benzyl CH2 group at approximately 5.13 ppm and aromatic protons of the benzyl ring at 7.40-7.30 ppm . These distinct signals, along with those from the alanine backbone and BOC group, enable straightforward identification and purity assessment of BOC-L-Alanine benzyl ester preparations.
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